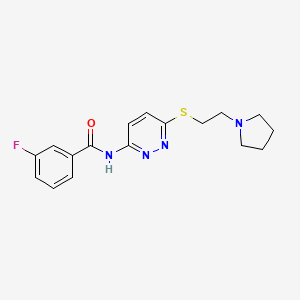
3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide” is a chemical compound that has been studied for its potential applications . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in drug discovery due to its versatility .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational methods. For instance, its boiling point is predicted to be 799.1±60.0 °C . It is also predicted to have a density of 1.40±0.1 g/cm3 .科学的研究の応用
Anti-Tubercular Activity
3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM .
Pyrazinamide Analogues
The compound’s structure includes a pyrazinamide moiety, which is a well-known front-line prodrug used in TB therapy. Pyrazinamide analogues have shown promise in enhancing anti-TB activity. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than standard pyrazinamide . Such analogues could potentially serve as valuable additions to TB treatment regimens.
Heterocyclic Scaffold for Drug Discovery
The pyrrolidine ring in the compound’s structure contributes to its versatility. Heterocyclic scaffolds containing nitrogen atoms are widely explored in drug discovery. Researchers recognize the importance of such scaffolds, and compounds like this one may serve as building blocks for novel drug candidates .
In Vitro Cytotoxicity Studies
To assess safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells, suggesting their potential for further development .
Crystallography Studies
Single crystals were developed for specific derivatives of this compound, including 6d, 6f, and 6n. Crystallography studies provide valuable insights into molecular interactions and can guide further optimization .
Beyond Tuberculosis: Exploration of Other Biological Activities
While the primary focus has been on anti-TB activity, researchers may explore other biological activities associated with this compound. Its unique structure warrants investigation in diverse contexts, such as antimicrobial, antiviral, or anticancer properties.
将来の方向性
特性
IUPAC Name |
3-fluoro-N-[6-(2-pyrrolidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-14-5-3-4-13(12-14)17(23)19-15-6-7-16(21-20-15)24-11-10-22-8-1-2-9-22/h3-7,12H,1-2,8-11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHATPDKFLXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
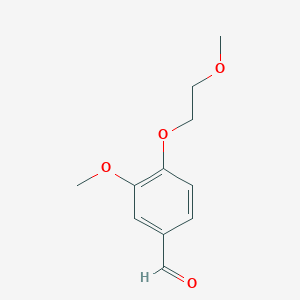
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)
![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)
![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)
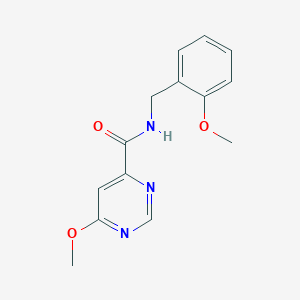
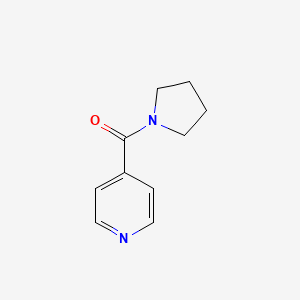
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)
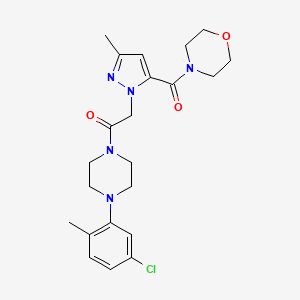
![N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576696.png)